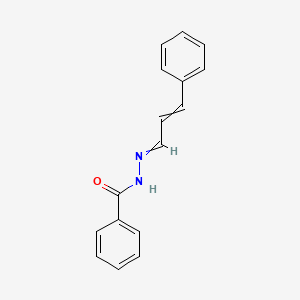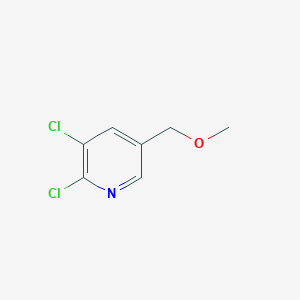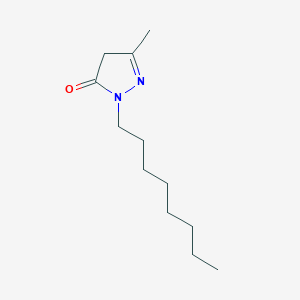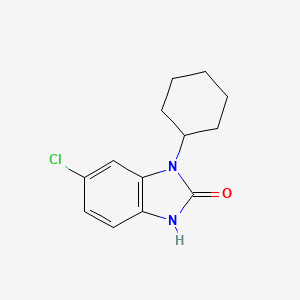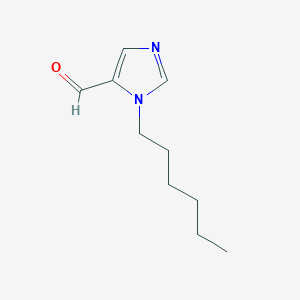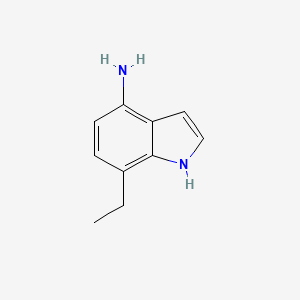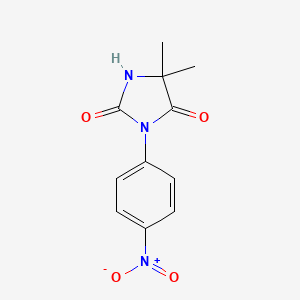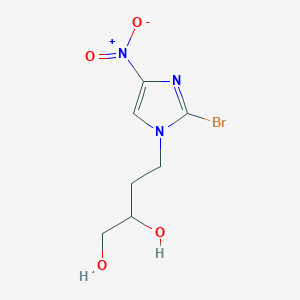
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL is a chemical compound that features a brominated nitroimidazole moiety attached to a butanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL typically involves the bromination of a nitroimidazole precursor followed by the attachment of a butanediol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones from the butanediol moiety.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
科学的研究の応用
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL involves its interaction with biological molecules. The nitroimidazole moiety can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA or proteins. This makes it a potential candidate for antimicrobial or anticancer applications. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
類似化合物との比較
Similar Compounds
- 2-(2-bromo-4-nitro-1H-imidazol-1-yl)ethanol
- 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-chloropropane
- 4-(2-chloro-4-nitro-1H-imidazol-1-yl)-1,2-butanediol
Uniqueness
4-(2-BROMO-4-NITRO-1H-IMIDAZOL-1-YL)BUTANE-1,2-DIOL is unique due to the combination of its brominated nitroimidazole moiety and butanediol backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of both bromine and nitro groups allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and drug development.
特性
分子式 |
C7H10BrN3O4 |
|---|---|
分子量 |
280.08 g/mol |
IUPAC名 |
4-(2-bromo-4-nitroimidazol-1-yl)butane-1,2-diol |
InChI |
InChI=1S/C7H10BrN3O4/c8-7-9-6(11(14)15)3-10(7)2-1-5(13)4-12/h3,5,12-13H,1-2,4H2 |
InChIキー |
WSXMQQYINUWBKA-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N1CCC(CO)O)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8472727.png)
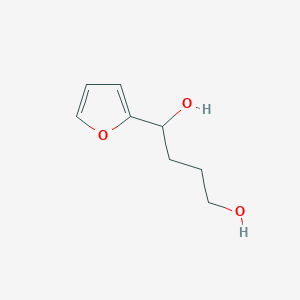
![(2R,3S,4S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxy-N-methoxy-N,2,4-trimethylhexanamide](/img/structure/B8472743.png)
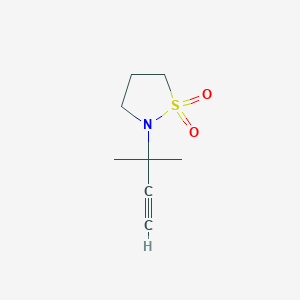
![5,6,7,8-Tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8472765.png)
